An In-Depth Technical Guide to 2-(p-Bromophenoxy)ethanol (CAS 34743-88-9): A Versatile Intermediate in Chemical Synthesis and Drug Discovery
An In-Depth Technical Guide to 2-(p-Bromophenoxy)ethanol (CAS 34743-88-9): A Versatile Intermediate in Chemical Synthesis and Drug Discovery
This technical guide provides a comprehensive overview of 2-(p-Bromophenoxy)ethanol, CAS number 34743-88-9, tailored for researchers, scientists, and professionals in drug development. This document delves into its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a pivotal building block in the synthesis of complex molecules and bioactive compounds.
Core Properties and Structural Significance
2-(p-Bromophenoxy)ethanol is a bifunctional organic molecule that possesses a unique combination of a brominated aromatic ring and a primary alcohol. This distinct structure makes it a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the terminal hydroxyl group provides a handle for a wide array of chemical transformations, including etherification, esterification, and oxidation.[1]
The interplay of these functional groups allows for the selective modification of different parts of the molecule, enabling chemists to meticulously tailor its properties for specific synthetic targets.[1] This versatility has led to its application in the development of novel compounds with potential therapeutic applications.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-(p-Bromophenoxy)ethanol is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 34743-88-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉BrO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 217.06 g/mol | [1][2][4][5][6] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 53-58 °C | [2][3] |
| Boiling Point | 184 °C at 20 mmHg; 132-134 °C at 4.6 Torr | [2][3] |
| Density | ~1.48 g/cm³ (estimate) | [2] |
| pKa | 14.18 ± 0.10 (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| InChI Key | QYIOGYCRGNHDNK-UHFFFAOYSA-N | [1][3][4][5][6] |
Synthesis of 2-(p-Bromophenoxy)ethanol: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 2-(p-Bromophenoxy)ethanol is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol, in this case, 4-bromophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic haloethanol, such as 2-bromoethanol or 2-chloroethanol.[7] The choice of a strong base is crucial for the complete deprotonation of the phenol. Sodium hydride (NaH) is a frequently used and effective base for this transformation.[7]
Experimental Protocol: Williamson Ether Synthesis
This protocol details a laboratory-scale synthesis of 2-(p-Bromophenoxy)ethanol from 4-bromophenol and 2-bromoethanol.
Materials and Reagents:
-
4-Bromophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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2-Bromoethanol
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is then cooled to 0 °C in an ice bath.
-
Formation of the Phenoxide: A solution of 4-bromophenol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The cessation of hydrogen gas evolution indicates the completion of the phenoxide formation.
-
Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 2-bromoethanol (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux (approximately 66 °C for THF) and stirred for 4-12 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then partitioned between ethyl acetate and water.
-
Extraction and Purification: The aqueous layer is separated and extracted twice more with ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(p-Bromophenoxy)ethanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(p-Bromophenoxy)ethanol.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of synthesized 2-(p-Bromophenoxy)ethanol. The following are the expected analytical data from common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the ethoxy chain, and the hydroxyl proton. The aromatic protons will typically appear as two doublets in the aromatic region due to the para-substitution pattern. The methylene protons adjacent to the oxygen atoms will appear as triplets, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen. The two aliphatic carbons of the ethoxy chain will also be clearly distinguishable.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(p-Bromophenoxy)ethanol will exhibit characteristic absorption bands that confirm its functional groups. Key vibrational modes include a strong, broad absorption for the O-H stretching of the alcohol group, typically found around 3400 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]
| Ion/Fragment Description | m/z Value (⁷⁹Br / ⁸¹Br) | Notes |
| Molecular Ion [M]⁺ | 216 / 218 | Corresponds to the molecular weight of C₈H₉BrO₂.[1] |
| [M - CH₂OH]⁺ | 185 / 187 | Loss of the hydroxymethyl group.[1] |
Applications in Drug Discovery and Organic Synthesis
The primary significance of 2-(p-Bromophenoxy)ethanol lies in its utility as a versatile synthetic intermediate.[1] It serves as a foundational building block for the synthesis of more complex and often biologically active molecules.
Role as a Synthetic Intermediate
The dual functionality of 2-(p-Bromophenoxy)ethanol allows for a stepwise and controlled elaboration of its structure. For instance, the hydroxyl group can be further functionalized through reactions such as etherification or esterification. A common strategy is the introduction of a propargyl group via reaction with propargyl bromide, which prepares the molecule for "click" chemistry or further coupling reactions.[1] Similarly, allylation with allyl bromide introduces a versatile allyl group.[1]
The bromine atom on the aromatic ring is a key feature for diversification. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.
Application in the Synthesis of Bioactive Molecules
Derivatives of 2-(p-Bromophenoxy)ethanol have shown promise in the field of medicinal chemistry. For example, it has been utilized in the preparation of aryl-substituted diazabicyclononenecarboxamides, which have been investigated as potent renin inhibitors.[1] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. The inhibition of renin is a therapeutic strategy for the treatment of hypertension.
Representative Reaction Pathway
Caption: Functionalization of 2-(p-Bromophenoxy)ethanol.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(p-Bromophenoxy)ethanol. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(p-Bromophenoxy)ethanol is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a reactive brominated aromatic ring with a primary alcohol, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.
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